molecular formula C12H15N3O2S B7134331 N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-N,5-dimethyl-1,3-oxazole-4-carboxamide

N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-N,5-dimethyl-1,3-oxazole-4-carboxamide

Cat. No.: B7134331
M. Wt: 265.33 g/mol
InChI Key: JWTOZQLEEXSABQ-UHFFFAOYSA-N
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Description

N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-N,5-dimethyl-1,3-oxazole-4-carboxamide is a heterocyclic compound that contains both thiazole and oxazole rings. These rings are known for their aromaticity and stability, making them valuable in various chemical and pharmaceutical applications. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a versatile molecule in scientific research.

Properties

IUPAC Name

N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-N,5-dimethyl-1,3-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-4-9-5-13-10(18-9)6-15(3)12(16)11-8(2)17-7-14-11/h5,7H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWTOZQLEEXSABQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(S1)CN(C)C(=O)C2=C(OC=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-N,5-dimethyl-1,3-oxazole-4-carboxamide typically involves the formation of the thiazole and oxazole rings followed by their coupling. One common method involves the reaction of 2-aminothiazole with an appropriate aldehyde to form the thiazole ring. The oxazole ring can be synthesized through the cyclization of a suitable precursor, such as an α-haloketone with an amide.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. Techniques such as recrystallization and chromatography are employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-N,5-dimethyl-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and oxazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-N,5-dimethyl-1,3-oxazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-N,5-dimethyl-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like 2-aminothiazole and thiazole-4-carboxamide share structural similarities.

    Oxazole Derivatives: Compounds such as 2-oxazoline and oxazole-4-carboxamide are structurally related.

Uniqueness

N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-N,5-dimethyl-1,3-oxazole-4-carboxamide is unique due to its combined thiazole and oxazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its stability and reactivity, making it a valuable compound in various fields of research.

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